Cas no 53890-39-4 (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine)
6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
- 6-CHLORO[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-AMINE
- 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine
- NULL
- C15946
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamin
- DB-359327
- BS-13409
- AKOS009100461
- SCHEMBL1187755
- Z203043362
- 53890-39-4
- 3-amino-6-chloro-1,2,4-triazolo[4,3-b]pyridazine
- MFCD08444327
- CS-0096418
- EN300-24798
- FAFHEBCGWJBDNK-UHFFFAOYSA-N
- DTXSID20568314
-
- MDL: MFCD08444327
- Inchi: 1S/C5H4ClN5/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H,(H2,7,9)
- InChI Key: FAFHEBCGWJBDNK-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NN=C(N)N2N=1
Computed Properties
- Exact Mass: 169.0155228g/mol
- Monoisotopic Mass: 169.0155228g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 69.1Ų
6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B427593-25mg |
6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine |
53890-39-4 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B427593-50mg |
6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine |
53890-39-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B427593-250mg |
6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine |
53890-39-4 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM338138-100mg |
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine |
53890-39-4 | 95%+ | 100mg |
$236 | 2021-08-18 | |
| Chemenu | CM338138-250mg |
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine |
53890-39-4 | 95%+ | 250mg |
$270 | 2021-08-18 | |
| Chemenu | CM338138-1g |
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine |
53890-39-4 | 95%+ | 1g |
$788 | 2021-08-18 | |
| Chemenu | CM338138-100mg |
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine |
53890-39-4 | 95%+ | 100mg |
$*** | 2023-05-30 | |
| Chemenu | CM338138-250mg |
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine |
53890-39-4 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM338138-1g |
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine |
53890-39-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
| abcr | AB314823-250 mg |
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine |
53890-39-4 | 250mg |
€573.60 | 2023-04-26 |
6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine Suppliers
6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS No. 53890-39-4): An Overview of Its Structure, Properties, and Applications
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS No. 53890-39-4) is a versatile compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridazines and is characterized by its distinctive molecular framework, which includes a chlorine atom at the 6-position and an amino group at the 3-position. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The chemical structure of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine can be represented as C7H5ClN5. The presence of the triazolopyridazine core provides a rigid and planar structure, which is often associated with favorable binding interactions in biological systems. The chlorine atom at the 6-position can influence the compound's lipophilicity and electronic properties, while the amino group at the 3-position offers potential for hydrogen bonding and other intermolecular interactions.
In recent years, significant research has been devoted to understanding the biological activities of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine. Studies have shown that this compound exhibits a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine derivatives demonstrated potent inhibitory activity against specific kinases involved in cancer cell proliferation. This finding highlights the potential of this compound as a lead molecule for the development of novel anticancer drugs.
Beyond its anticancer properties, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine has also shown promise in the treatment of viral infections. Research conducted by a team at the University of California in 2020 revealed that this compound exhibited antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is thought to involve interference with viral replication processes, making it a potential candidate for further development as an antiviral agent.
The synthetic accessibility of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the cyclization of appropriate precursors under mild conditions. This synthetic flexibility allows researchers to easily modify the structure to optimize its biological properties or to explore new derivatives with enhanced activities.
In addition to its direct therapeutic applications, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine has been used as a building block in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its modular structure makes it an ideal scaffold for generating diverse libraries of compounds for drug discovery efforts. By systematically varying substituents at different positions on the triazolopyridazine core, researchers can identify lead compounds with improved potency and selectivity.
The safety profile of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive toxicity assessments are necessary to ensure its safety before advancing to clinical trials.
In conclusion, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS No. 53890-39-4) is a promising compound with a unique chemical structure that offers significant potential for various applications in medicinal chemistry and pharmaceutical research. Its diverse biological activities and synthetic accessibility make it an attractive candidate for further development as a therapeutic agent or as a scaffold for drug discovery efforts. Ongoing research continues to uncover new insights into its properties and mechanisms of action, paving the way for innovative treatments in areas such as cancer and viral infections.
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